molecular formula C8H8FNO4 B1403084 (2-Fluoro-5-methoxy-4-nitrophenyl)methanol CAS No. 1257997-15-1

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

Cat. No. B1403084
M. Wt: 201.15 g/mol
InChI Key: WRVITGARJOOJSM-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H8FNO4 . It has a molecular weight of 201.15 .


Synthesis Analysis

While specific synthesis methods for “(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” were not found in the search results, similar compounds have been synthesized through various methods. For instance, the Friedel-Crafts acylation reaction involves the reaction of 2-fluoro-5-methoxy-4-nitrobenzoyl chloride with methanol in the presence of a catalyst such as aluminum chloride .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is characterized by the presence of a fluorine atom oriented towards the base of the furan ring . This conformation is stabilized by a non-traditional intramolecular CH∙∙∙F bond .


Physical And Chemical Properties Analysis

“(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 201.15 .

Scientific Research Applications

Chemosensing Applications

A study highlighted the development of a phenyl thiadiazole-based Schiff base receptor for the fluorescent and colorimetric detection of Al³⁺ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity towards Al³⁺ ions in a methanol–Tris–HCl buffer medium. The binding stoichiometry was determined to be 2:1 with a significant association constant. The sensor's potential applications include the formation of binary logical devices and the recovery of contaminated water samples, demonstrating a practical approach to environmental monitoring and smart chemical analysis technologies (Manna et al., 2020).

Material Science and Catalysis

In the realm of material science, novel monomers containing methoxyphenyl groups were synthesized for the development of copoly(arylene ether sulfone)s. These materials, after further modification, exhibited high proton conductivities and low methanol permeabilities, indicating their potential as efficient proton exchange membranes in fuel cell applications. This research underscores the importance of chemical modification in developing advanced materials for energy applications (Wang et al., 2012).

Spectroscopic and Electrochemical Studies

Diphenylether-based derivatives were synthesized and characterized for their selectivity towards Fe³⁺ ions using spectrofluorimetric and electrochemical methods. These compounds demonstrated high degrees of selectivity and sensitivity, showcasing their utility in the selective detection of metal ions, which is crucial for environmental monitoring and analytical chemistry applications (Sharma et al., 2015).

Surface Site Probing

Methanol was used to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This study revealed the formation of different methoxy species on various surfaces, providing insights into the interaction between methanol and metal oxide catalysts. Such understanding is pivotal for designing catalysts with enhanced performance for chemical synthesis and environmental applications (Wu et al., 2012).

Safety And Hazards

While specific safety and hazard information for “(2-Fluoro-5-methoxy-4-nitrophenyl)methanol” was not found in the search results, it is generally important to avoid inhalation, ingestion, or skin and eye contact with similar compounds, as they can cause irritation and allergic reactions .

properties

IUPAC Name

(2-fluoro-5-methoxy-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVITGARJOOJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-methoxy-4-nitrophenyl)methanol

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-methoxy-4-nitrobenzoic acid (Compound 130E, 1.60 g, 7.44 mmol) in THF (23.6 mL) is slowly charged with sodium borohydride (0.633 g, 16.8 mmol) and stirred for 5 minutes. A solution of boron trifluoride, ethyl ether complex (0.895 mL, 7.26 mmol) in THF (7.85 mL) is added to the reaction mixture. The resulting solution is heated at reflux for 4 h. The reaction mixture was cooled to 0° C., then quenched with ice (15 mL) and diluted with ether (25 mL) and 2 N NaOH (10 mL). The ether layer was washed with brine (15 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield an off-white solid, 1.45 g (97% yield). This material was used without any further purification. 1H NMR (CDCl3, 400 MHz): δ=3.99 (s, 3 H), 4.86 (s, 2 H), 7.29 (d, J=5.81 Hz, 1 H), 7.64 (d, J=9.09 Hz, 1 H). MS (ES+): m/z 202.05 [MH+] (TOF, polar).
Quantity
1.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.633 g
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reactant
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Name
Quantity
23.6 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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7.85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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